N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide
Description
N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group and an ethyl linker to a 2-methoxy-5-methylbenzenesulfonamide moiety. Sulfonamides are well-known pharmacophores due to their hydrogen-bonding capabilities and structural versatility, often employed in medicinal chemistry for targeting enzymes or receptors. Its structural complexity—with chloro, methoxy, and methyl substituents—likely influences physicochemical properties such as solubility, lipophilicity, and electronic distribution, which are critical for drug-like behavior .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S2/c1-13-3-8-17(25-2)18(11-13)27(23,24)21-10-9-16-12-26-19(22-16)14-4-6-15(20)7-5-14/h3-8,11-12,21H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZZOOONZREVIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the formation of the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert sulfonamide groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and potential biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The thiazole ring and chlorophenyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules from the literature, focusing on core heterocycles, substituents, molecular properties, and inferred biological activities.
Structural and Functional Group Analysis
Key Observations:
Core Heterocycle Differences: 1,3-Thiazole (Target and ): The sulfur atom in thiazole enhances π-stacking interactions and modulates electron distribution compared to oxazole or thiadiazole. This may improve binding to hydrophobic enzyme pockets. 1,3,4-Thiadiazole (): Contains two nitrogen atoms, increasing rigidity and hydrogen-bond acceptor capacity, which correlates with broader pesticidal activities .
Substituent Effects: Chloro Groups: Present in all compounds except , likely enhancing lipophilicity and membrane permeability. Sulfonamide vs. Sulfonyl: The target’s sulfonamide group (–SO₂NH–) offers hydrogen-bond donor/acceptor versatility, whereas the sulfonyl group (–SO₂–) in acts primarily as an acceptor. Methoxy and Methyl Groups: Electron-donating substituents (e.g., in the target and ) may improve solubility or stabilize aromatic interactions.
The target compound’s weight is likely lower due to the absence of a propenamide chain.
Inferred Bioactivity and Mechanism
- Thiadiazole Derivatives (): Demonstrated insecticidal and fungicidal effects, attributed to heterocycle rigidity and substituent positioning . The target compound’s thiazole core may confer similar activities but with altered specificity.
- The target’s sulfonamide group could mimic this behavior .
- Oxazole Derivative (): Sulfonyl and thiophene groups may enhance metabolic stability but reduce target engagement compared to sulfonamides.
Biological Activity
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group enhances its pharmacological profile. The sulfonamide moiety is also significant, as sulfonamides are widely recognized for their antibacterial properties.
1. Antitumor Activity
Research indicates that thiazole derivatives exhibit notable anticancer properties. A study demonstrated that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) revealed that the thiazole ring is crucial for this activity. For instance, compounds with electron-donating groups like methyl at specific positions on the phenyl ring exhibited enhanced activity (IC50 values ranging from 1.61 to 1.98 µg/mL) against cancer cell lines .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Jurkat |
| Compound 10 | 1.98 ± 1.22 | A-431 |
2. Anticonvulsant Activity
Thiazole-containing compounds have been investigated for their anticonvulsant effects. In a series of tests, certain derivatives demonstrated the ability to eliminate tonic extensor phases in animal models, indicating potential therapeutic applications in epilepsy .
3. Inhibition of Leukotriene Receptors
The compound has shown promising results in inhibiting leukotriene B4 receptors (BLT). A derivative with a similar structure was found to selectively inhibit the human BLT(2) receptor with an IC50 value lower than that of standard controls . This suggests potential applications in treating inflammatory conditions.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytotoxicity : The thiazole ring and substituents influence interactions with cellular targets, leading to apoptosis in cancer cells.
- Receptor Modulation : The compound's ability to modulate leukotriene receptors could involve blocking calcium mobilization pathways critical for inflammatory responses .
Case Study 1: Anticancer Efficacy
In a study involving various thiazole derivatives, one compound exhibited significant growth inhibition across multiple cancer cell lines, particularly HT29 colorectal cancer cells. The presence of specific substituents was correlated with enhanced activity, reinforcing the importance of structural optimization in drug design .
Case Study 2: Anticonvulsant Testing
A series of thiazole derivatives were evaluated in animal models for anticonvulsant activity. Compounds that retained the thiazole moiety while incorporating various functional groups showed varying degrees of efficacy, suggesting that careful modification can yield potent anticonvulsants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
